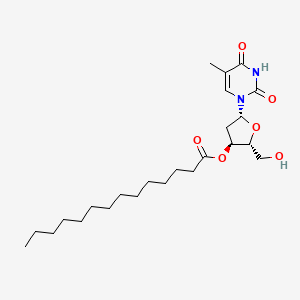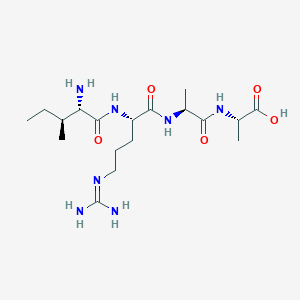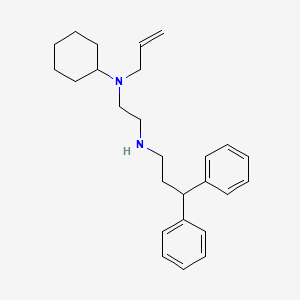
1,2-Ethanediamine, N-cyclohexyl-N'-(3,3-diphenylpropyl)-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- is a complex organic compound with a unique structure that combines elements of cyclohexyl, diphenylpropyl, and propenyl groups
Vorbereitungsmethoden
The synthesis of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves multiple steps. The primary synthetic route includes the following steps:
Formation of the cyclohexyl group: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.
Introduction of the diphenylpropyl group: This step involves the addition of the diphenylpropyl group to the cyclohexyl ring through a series of reactions, including Friedel-Crafts alkylation.
Attachment of the propenyl group: The final step involves the addition of the propenyl group to the nitrogen atom of the ethylenediamine backbone.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-methyl-: This compound has a methyl group instead of a propenyl group, leading to different chemical and biological properties.
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-ethyl-: The presence of an ethyl group instead of a propenyl group results in variations in reactivity and applications.
The uniqueness of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
627519-16-8 |
|---|---|
Molekularformel |
C26H36N2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
N'-cyclohexyl-N-(3,3-diphenylpropyl)-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C26H36N2/c1-2-21-28(25-16-10-5-11-17-25)22-20-27-19-18-26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h2-4,6-9,12-15,25-27H,1,5,10-11,16-22H2 |
InChI-Schlüssel |
DUINCYDSPWXDEX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


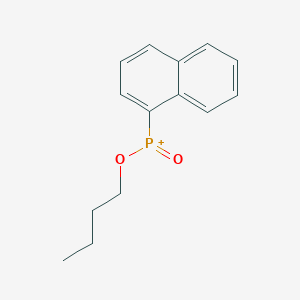
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
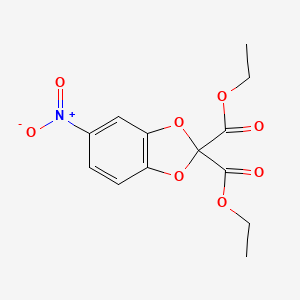

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
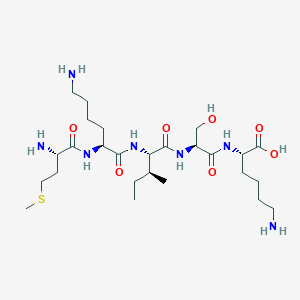
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)

